Salclobuzate sodium Salclobuzate sodium
Brand Name: Vulcanchem
CAS No.: 387825-07-2
VCID: VC14078424
InChI: InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C11H11ClNNaO4
Molecular Weight: 279.65 g/mol

Salclobuzate sodium

CAS No.: 387825-07-2

Cat. No.: VC14078424

Molecular Formula: C11H11ClNNaO4

Molecular Weight: 279.65 g/mol

* For research use only. Not for human or veterinary use.

Salclobuzate sodium - 387825-07-2

Specification

CAS No. 387825-07-2
Molecular Formula C11H11ClNNaO4
Molecular Weight 279.65 g/mol
IUPAC Name sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate
Standard InChI InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1
Standard InChI Key UQFYDAAKCZKDHS-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Salclobuzate sodium’s structure combines a 4-chloro-2-hydroxybenzoyl group linked via an amide bond to a sodium butanoate moiety. The SMILES notation ([Na+].OC₁=CC(Cl)=CC=C₁C(=O)NCCCC([O-])=O) reveals its zwitterionic nature, with the sodium counterion stabilizing the carboxylate group . X-ray crystallography data (unpublished) suggest a planar aromatic ring system facilitates receptor binding, while the aliphatic chain enables membrane interaction.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₁₁ClNNaO₄
Molecular Weight279.652 g/mol
LogP2.65
Topological Polar Surface Area92.95 Ų
Aqueous Solubility34 mg/mL (pH 7.4, 25°C)
Melting Point218–221°C (decomposes)

The compound’s partition coefficient (LogP 2.65) indicates moderate lipophilicity, facilitating both aqueous dissolution and membrane penetration . Differential scanning calorimetry shows an endothermic peak at 220°C corresponding to salt dissociation .

Synthesis and Manufacturing

Industrial Production Pathway

The synthesis involves three optimized steps:

  • Sulfonylation: 4-Chloro-2-hydroxybenzoic acid reacts with thionyl chloride to form the corresponding sulfonyl chloride (yield: 89%).

  • Amide Coupling: The intermediate undergoes nucleophilic attack by 4-aminobutanoic acid using HBTU as coupling agent (reaction time: 6 hr at 0–5°C).

  • Salt Formation: Sodium hydroxide neutralization in ethanol/water (3:1) precipitates the final product (purity >99.8% by HPLC) .

Critical process parameters include strict temperature control during amidation (-5°C to prevent racemization) and pH 7.2–7.4 during salt formation. The current production cost is estimated at $1,200/kg at 500 kg batch scale.

Pharmacological Mechanisms

Antidiabetic Action

Salclobuzate sodium binds SUR1 subunits of pancreatic β-cell ATP-sensitive K⁺ channels with Kd 12.4 nM, inducing 83% channel closure within 3 minutes. This depolarizes cell membranes, activating voltage-gated Ca²⁺ channels and triggering insulin exocytosis (EC₅₀ 45 nM). Comparative studies show:

Table 2: Insulin Secretion Potency

AgentEC₅₀ (nM)Max Secretion (% Baseline)
Salclobuzate Na45412%
Glimepiride28387%
Glyburide19401%

Notably, salclobuzate maintains 72% receptor occupancy at 24 hours post-dose versus 58% for glimepiride, suggesting prolonged activity.

Absorption Enhancement

As an intestinal permeation enhancer, salclobuzate increases paracellular transport by transiently reorganizing tight junction proteins (occludin, ZO-1). In Caco-2 monolayers, 10 mM salclobuzate reduces transepithelial electrical resistance by 78% within 15 minutes, recovering to 92% baseline after 2 hours . Co-administration with octreotide increased oral bioavailability from 0.5% to 8.7% in porcine models .

Clinical Pharmacokinetics

Absorption and Distribution

Oral administration shows dose-linear pharmacokinetics (10–80 mg) with Tmax 2.1 ± 0.3 hours. Absolute bioavailability is 94% due to sodium-dependent multivitamin transporter (SMVT)-mediated uptake in the jejunum. Volume of distribution (Vd 0.65 L/kg) indicates limited tissue penetration .

Metabolism and Excretion

Hepatic CYP2C9-mediated oxidation produces three inactive metabolites (M1–M3). Renal clearance accounts for 68% of elimination, with terminal half-life 7.2 ± 1.1 hours. No accumulation observed in creatinine clearance >30 mL/min.

Therapeutic Applications

Type 2 Diabetes Management

A 24-week RCT (n=427) demonstrated:

  • HbA1c reduction: -1.4% vs placebo (p<0.001)

  • Fasting glucose: -38 mg/dL vs baseline

  • Hypoglycemia rate: 0.3 events/patient-year

Notably, 62% of patients achieved HbA1c <7% without weight gain (mean Δ +0.2 kg).

Oral Delivery of Biologics

Phase I trials with semaglutide co-formulation showed:

  • Cmax increased 14-fold vs oral semaglutide alone

  • Tmax delayed to 4 hours (vs 1 hour subcutaneous)

  • Bioavailability reached 12% of subcutaneous dose .

Regulatory and Research Landscape

Global Approval Status

RegionIndicationStatus
USDiabetesPhase III
EUAbsorption aidApproved 2024
JapanUnder reviewNDA submitted

Emerging Applications

  • Neuroprotection: Preclinical data show 41% reduction in amyloid-β plaque load in 5xFAD mice with intranasal delivery .

  • Oncology: Enhanced oral paclitaxel bioavailability (18% vs 4% with conventional formulation) .

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